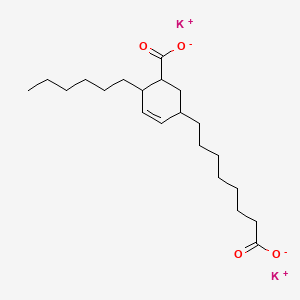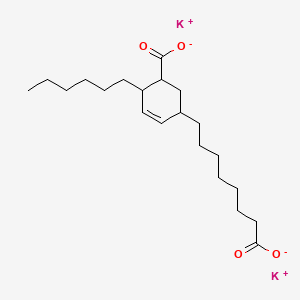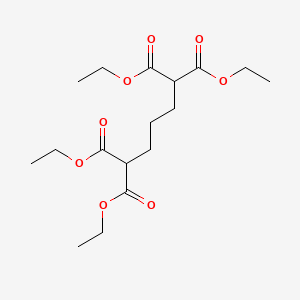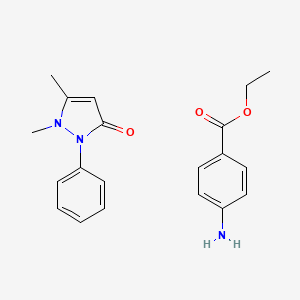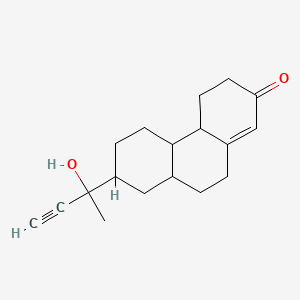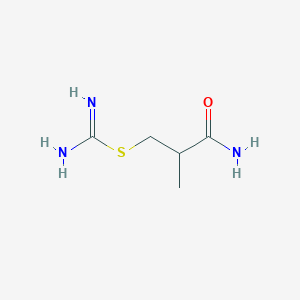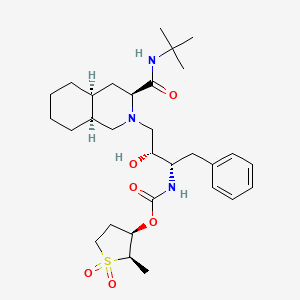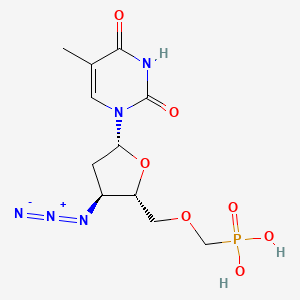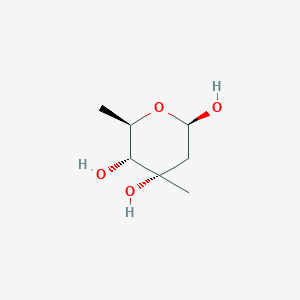
Mycarose, beta-D-pyranose-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycarose, beta-D-pyranose, is a deoxysugar that plays a crucial role in the biosynthesis of several macrolide antibiotics. It is a six-membered ring structure with a pyranose form, which is a common form for many sugars. This compound is particularly significant due to its involvement in the recognition and interaction of bioactive compounds with drug targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose, beta-D-pyranose, typically involves the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-beta-D-allose. This process is catalyzed by the enzyme dTDP-4-keto-6-deoxyglucose reductase, which exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxyglucose . The reaction conditions often include the presence of other enzymes such as dTDP-4-keto-6-deoxyglucose 3-epimerase to facilitate the conversion.
Industrial Production Methods
Industrial production of Mycarose, beta-D-pyranose, involves the use of genetically engineered microorganisms, such as Escherichia coli, to overexpress the necessary enzymes. These microorganisms are cultured under controlled conditions to maximize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Mycarose, beta-D-pyranose, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into macrolide antibiotics.
Common Reagents and Conditions
Common reagents used in the reactions involving Mycarose, beta-D-pyranose, include oxidizing agents like benzoquinones and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to ensure optimal enzyme activity .
Major Products Formed
The major products formed from the reactions involving Mycarose, beta-D-pyranose, include various macrolide antibiotics such as tylosin, chalcomycin, and mycinamycin II. These antibiotics are crucial for their antibacterial properties .
Aplicaciones Científicas De Investigación
Mycarose, beta-D-pyranose, has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in organic synthesis.
Biology: It plays a role in the study of enzyme mechanisms and the biosynthesis of natural products.
Medicine: It is a key component in the development of macrolide antibiotics, which are used to treat various bacterial infections.
Industry: It is used in the production of antibiotics and other bioactive compounds
Comparación Con Compuestos Similares
Similar Compounds
Levoglucosan: A six-membered ring sugar that is used as a chiral building block in organic synthesis.
Levoglucosenone: Another six-membered ring sugar with a ketone group, used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Mycarose, beta-D-pyranose, is unique due to its specific role in the biosynthesis of macrolide antibiotics. Unlike other similar compounds, it is directly involved in the recognition and interaction with bacterial ribosomes, making it a critical component in the development of antibacterial agents .
Propiedades
| 1932346-66-1 | |
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
Clave InChI |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
SMILES canónico |
CC1C(C(CC(O1)O)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


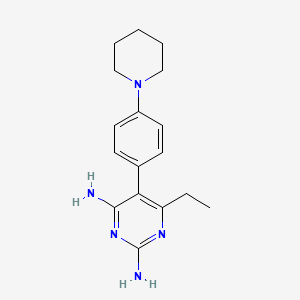

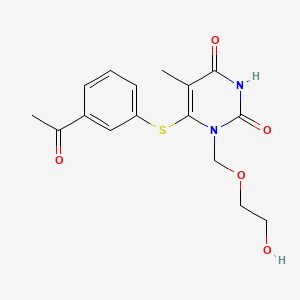

![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

